Clopidogrel bisulfate Clopidogrel bisulfate Clopidogrel sulfate is an organoammonium sulfate salt and an azaheterocycle sulfate salt. It has a role as a P2Y12 receptor antagonist, a platelet aggregation inhibitor and an anticoagulant. It contains a clopidogrel.
A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES; MYOCARDIAL INFARCTION; STROKE; or ATRIAL FIBRILLATION.
See also: Clopidogrel Bisulfate (preferred); Clopidogrel (has active moiety).
Brand Name: Vulcanchem
CAS No.: 120202-66-6
VCID: VC20766529
InChI: InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1
SMILES: COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Molecular Formula: C16H18ClNO6S2
Molecular Weight: 419.9 g/mol

Clopidogrel bisulfate

CAS No.: 120202-66-6

Cat. No.: VC20766529

Molecular Formula: C16H18ClNO6S2

Molecular Weight: 419.9 g/mol

* For research use only. Not for human or veterinary use.

Clopidogrel bisulfate - 120202-66-6

Specification

Description Clopidogrel sulfate is an organoammonium sulfate salt and an azaheterocycle sulfate salt. It has a role as a P2Y12 receptor antagonist, a platelet aggregation inhibitor and an anticoagulant. It contains a clopidogrel.
A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES; MYOCARDIAL INFARCTION; STROKE; or ATRIAL FIBRILLATION.
See also: Clopidogrel Bisulfate (preferred); Clopidogrel (has active moiety).
CAS No. 120202-66-6
Molecular Formula C16H18ClNO6S2
Molecular Weight 419.9 g/mol
IUPAC Name hydrogen sulfate;hydron;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Standard InChI InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1
Standard InChI Key FDEODCTUSIWGLK-RSAXXLAASA-N
Isomeric SMILES [H+].COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-]
SMILES COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Canonical SMILES [H+].COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-]
Appearance Assay:≥98%A crystalline solid
Colorform Colorless oil

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